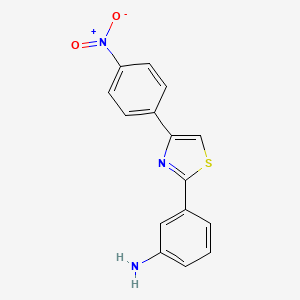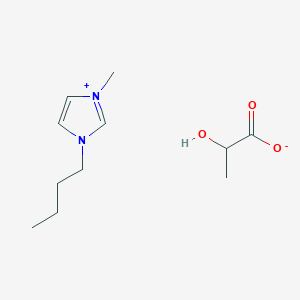![molecular formula C11H11NO2S B11767356 Methyl 3-(benzo[d]thiazol-2-yl)propanoate CAS No. 610277-15-1](/img/structure/B11767356.png)
Methyl 3-(benzo[d]thiazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzo[d]thiazol-2-yl)propanoate typically involves the reaction of benzo[d]thiazole with a suitable esterifying agent. One common method is the esterification of 3-(benzo[d]thiazol-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzo[d]thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(benzo[d]thiazol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of methyl 3-(benzo[d]thiazol-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA, causing changes in gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals
Uniqueness
Methyl 3-(benzo[d]thiazol-2-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This ester group can be hydrolyzed to form the corresponding acid, providing additional versatility in chemical synthesis .
Propiedades
Número CAS |
610277-15-1 |
|---|---|
Fórmula molecular |
C11H11NO2S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
methyl 3-(1,3-benzothiazol-2-yl)propanoate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)7-6-10-12-8-4-2-3-5-9(8)15-10/h2-5H,6-7H2,1H3 |
Clave InChI |
IUEHZBATGFUWOB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




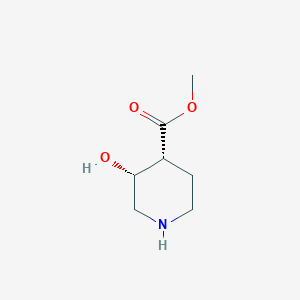
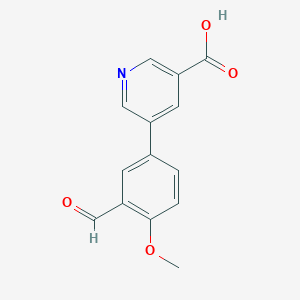

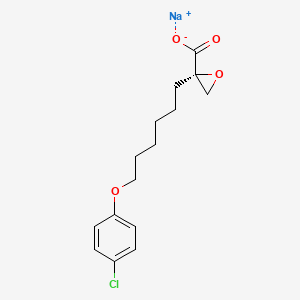
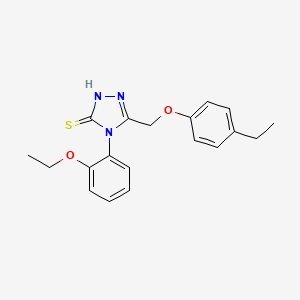
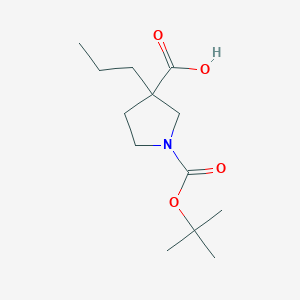
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
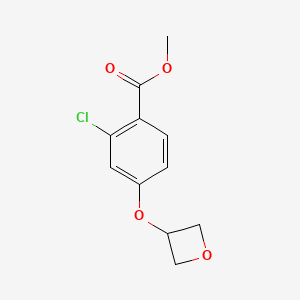
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
